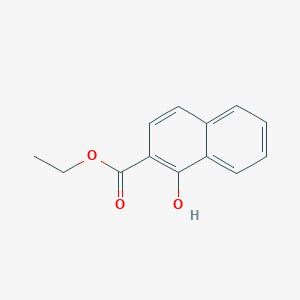

Ethyl 1-hydroxy-2-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOUMBFXFQZOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495869 | |

| Record name | Ethyl 1-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33950-71-9 | |

| Record name | Ethyl 1-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 1-hydroxy-2-naphthoate chemical properties

Technical Guide: Ethyl 1-hydroxy-2-naphthoate

PART 1: EXECUTIVE SUMMARY & CRITICAL CORRECTION

Subject: Ethyl 1-hydroxy-2-naphthoate CAS Registry Number: 33950-71-9 (Corrected) Chemical Class: Naphthoic Acid Ester / Phenolic Ester[1][2][3][4]

:::danger CRITICAL TECHNICAL CORRECTION: CAS MISMATCH The CAS number 13241-28-6 provided in the initial query corresponds to Chrysophanol 8-O-β-D-glucopyranoside (Pulmatin), a complex anthraquinone glycoside.[2][3][4] This guide focuses exclusively on the chemical entity requested: Ethyl 1-hydroxy-2-naphthoate , which is assigned CAS 33950-71-9 .[2][3][4] Researchers must verify the CAS registry to prevent catastrophic errors in procurement or synthesis.[2][3][4] :::

Executive Overview: Ethyl 1-hydroxy-2-naphthoate is a bifunctional naphthalene derivative characterized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl at C1 and the carbonyl oxygen of the ester at C2.[2][3][4] This structural feature dictates its unique spectroscopic signature, reduced phenolic acidity, and specific reactivity profile.[2][3][4] It serves as a pivotal intermediate in the synthesis of azo dyes, fluorescent probes, and bioactive heterocyclic scaffolds.[2][3][4]

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

The molecule features a naphthalene core substituted with a hydroxyl group and an ethyl ester moiety in an ortho relationship.[2][3][4] The proximity of these groups creates a stable six-membered pseudo-ring via hydrogen bonding.[2][3]

| Property | Data | Technical Context |

| IUPAC Name | Ethyl 1-hydroxy-2-naphthoate | Alternate: 1-Hydroxy-2-naphthalenecarboxylic acid ethyl ester |

| CAS Number | 33950-71-9 | Distinct from the acid (CAS 86-48-6) and methyl ester (CAS 948-03-8).[2][3] |

| Molecular Formula | C₁₃H₁₂O₃ | MW: 216.23 g/mol |

| Physical State | Low-melting solid or viscous oil | Melting point is significantly lower than the parent acid (195°C) due to esterification disrupting intermolecular H-bonding.[2][3][4] |

| Solubility | Lipophilic | Soluble in DCM, EtOAc, EtOH, Toluene.[3][4] Insoluble in water.[2][3][4] |

| pKa (Phenol) | >10 (Estimated) | The phenolic proton is less acidic than typical naphthols due to stabilization by the IMHB.[2][3][4] |

| Key Spectral Feature | ¹H NMR δ ~13–14 ppm | The chelated phenolic proton appears extremely downfield, diagnostic of the IMHB.[3][4] |

PART 3: SYNTHETIC ROUTES & PRODUCTION

The synthesis of Ethyl 1-hydroxy-2-naphthoate is typically achieved via acid-catalyzed Fischer esterification of 1-hydroxy-2-naphthoic acid.[2][3][4] This method is preferred for its atom economy and scalability compared to acyl chloride or alkyl halide routes.[2][3][4]

Core Synthesis Workflow (Fischer Esterification)

The reaction is an equilibrium process driven to completion by the removal of water or the use of excess ethanol.[2][3][4]

Figure 1: Acid-catalyzed synthesis pathway converting the naphthoic acid precursor to the ethyl ester.[2][3][4]

PART 4: REACTIVITY & FUNCTIONALIZATION

The chemical behavior of Ethyl 1-hydroxy-2-naphthoate is dominated by two factors: the activation of the naphthalene ring by the hydroxyl group and the stabilizing effect of the IMHB.[2][3][4]

Intramolecular Hydrogen Bonding (IMHB)

The proton of the C1-OH group is tightly bound to the C2-carbonyl oxygen.[2][3][4]

-

Consequence: Resistance to O-alkylation/acylation under mild conditions.[2][3] Strong bases (e.g., NaH, K₂CO₃ in DMF) are required to deprotonate the phenol for O-functionalization.[2][3][4]

-

Spectroscopy: Large Stokes shift in fluorescence due to Excited State Intramolecular Proton Transfer (ESIPT).[2][3][4]

Electrophilic Aromatic Substitution (EAS)

The C1-OH group is an ortho/para director.[2][3][4] Since the C2 position is blocked by the ester, electrophiles attack primarily at C4 .[2][3][4]

-

Diazo Coupling: Reaction with diazonium salts at C4 yields azo dyes.[2][3][4]

-

Halogenation: Bromination/Chlorination occurs selectively at C4.[2][3][4]

Figure 2: Reactivity map highlighting the C4-susceptibility and conditions required for O-functionalization.[2][3][4]

PART 5: EXPERIMENTAL PROTOCOLS

Protocol 1: Synthesis of Ethyl 1-hydroxy-2-naphthoate

Standard Operating Procedure for Research Scale (10g)

Reagents:

-

Absolute Ethanol (100 mL)

-

Toluene (50 mL, optional for azeotropic distillation)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. (For higher yields, use a Dean-Stark trap with Toluene/Ethanol mix to remove water).[2][3][4]

-

Addition: Charge the flask with 1-hydroxy-2-naphthoic acid and ethanol. Add H₂SO₄ dropwise with stirring.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes; Acid stays at baseline/low Rf, Ester moves to higher Rf).

-

Workup:

-

Purification: Evaporate solvent. If the product is an oil, it may crystallize upon standing or cooling.[2][3][4] If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[2][3][4]

Validation:

-

¹H NMR (CDCl₃, 400 MHz): Look for triplet at ~1.4 ppm (3H), quartet at ~4.4 ppm (2H), aromatic signals 7.0–8.5 ppm, and the singlet at >12.0 ppm (OH).[2][3][4]

PART 6: APPLICATIONS IN DRUG DISCOVERY & MATERIALS

-

Medicinal Chemistry Scaffolds:

-

Fluorescent Probes:

-

Dye Intermediates:

REFERENCES

-

ChemicalBook. 1-Hydroxy-2-naphthoic acid Properties and Reactions (Precursor Data). Retrieved from [2][3][4]

-

Organic Syntheses. Preparation of 2-hydroxy-1-naphthaldehyde (Analogous Chemistry). Org.[2][3][4][5] Synth. 1942 , 22,[2][3][4] 63. Retrieved from [2][3][4]

-

National Institutes of Health (NIH) - PubChem. 1-Hydroxy-2-naphthoic acid (Compound Summary).[2][3][4] Retrieved from [2][3][4]

-

ChemSrc. Ethyl 1-hydroxy-2-naphthoate (CAS 33950-71-9) Entry.[2][3][4] Retrieved from [2][3][4]

-

GuideChem. CAS 13241-28-6 Identity Correction (Chrysophanol 8-O-glucoside).[2][3][4] Retrieved from [2][3][4]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 1-hydroxy-2-naphthoate

Introduction: The Significance of Ethyl 1-hydroxy-2-naphthoate

Ethyl 1-hydroxy-2-naphthoate is a valuable organic intermediate belonging to the hydroxynaphthoate family of compounds. These molecules are of significant interest to researchers in medicinal chemistry and materials science. The 1-hydroxy-2-naphthoate structural motif is found in natural products and has been identified as a key pharmacophore in the development of anti-inflammatory and antibacterial agents.[1] Furthermore, its derivatives are utilized as intermediates in the synthesis of anti-carcinogenic compounds, azo dyes, and pigments.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to Ethyl 1-hydroxy-2-naphthoate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters for laboratory and potential scale-up applications.

Primary Synthesis Pathway: A Two-Step Approach

The most established and industrially relevant route to Ethyl 1-hydroxy-2-naphthoate involves a two-step sequence:

-

Kolbe-Schmitt Carboxylation: Synthesis of the precursor, 1-hydroxy-2-naphthoic acid, via the carboxylation of 1-naphthol.

-

Fischer Esterification: Conversion of 1-hydroxy-2-naphthoic acid to the target ethyl ester.

This pathway is favored for its use of readily available starting materials and its well-documented reaction mechanisms.

Step 1: Kolbe-Schmitt Carboxylation of 1-Naphthol

The Kolbe-Schmitt reaction is a carboxylation process where an alkali metal phenoxide is treated with carbon dioxide under elevated temperature and pressure to introduce a carboxylic acid group onto the aromatic ring.[3][4] This reaction is a cornerstone of industrial aromatic hydroxy acid synthesis.[2]

Mechanism and Regioselectivity

The reaction proceeds through the nucleophilic addition of the naphthoxide ion to carbon dioxide.[3][4] The process begins with the deprotonation of 1-naphthol by a strong base, typically an alkali metal hydroxide, to form the more nucleophilic naphthoxide salt.[5] This naphthoxide then attacks the electrophilic carbon of CO2.

A critical aspect of this synthesis is directing the carboxylation to the C2 position (ortho to the hydroxyl group). The regioselectivity is influenced by factors such as the choice of alkali metal and the reaction temperature. For naphthols, the formation of a complex between the alkali metal cation and the reactants is believed to favor ortho-carboxylation. The reaction is performed under strictly anhydrous conditions, as the presence of moisture can inhibit the carboxylation process.[6][7]

Caption: Workflow for the Kolbe-Schmitt Carboxylation of 1-Naphthol.

Experimental Protocol: Synthesis of 1-Hydroxy-2-naphthoic Acid

This protocol is adapted from a patented procedure which emphasizes anhydrous conditions to achieve high yields.[6]

1. Formation of Anhydrous Potassium 1-Naphtholate:

- To a reaction flask equipped with a mechanical stirrer and distillation apparatus, charge 20g of 1-naphthol (alpha-naphthol) and 200g of a high-boiling inert solvent such as dibutyl carbitol.

- With stirring at approximately 25°C, add 16.8g of a 45% aqueous potassium hydroxide solution.

- Once the formation of the potassium 1-naphtholate is complete, remove the water by distillation under reduced pressure (e.g., ~20 mmHg) at a temperature of about 135°C. This step is critical to ensure an anhydrous suspension for the subsequent carboxylation.

2. Carboxylation:

- Transfer the anhydrous naphtholate suspension to a suitable pressure reactor (e.g., a Parr apparatus).

- Pressurize the reactor with carbon dioxide to approximately 200 psig.

- Heat the mixture to around 170°C while maintaining vigorous stirring.

- Continue the reaction for approximately 8 hours, during which the pressure will increase.

3. Work-up and Isolation:

- After cooling the reactor, cautiously vent the excess CO2 pressure.

- Add 250g of hot water (~90°C) to the resulting thick product mixture to dissolve the potassium salt of the product.

- Separate the aqueous layer from the organic solvent layer.

- Wash the aqueous layer with a small amount of an organic solvent like toluene to remove any residual dibutyl carbitol.

- Acidify the aqueous solution to a pH of 1-2 with a 50% aqueous sulfuric acid solution at 25°C.

- The 1-hydroxy-2-naphthoic acid will precipitate as a solid.

- Collect the product by filtration, wash thoroughly with water to remove any remaining acid, and dry.

Data Summary: Kolbe-Schmitt Reaction

| Parameter | Value/Condition | Rationale/Note |

| Starting Material | 1-Naphthol | The direct precursor for the 1-hydroxy isomer. |

| Base | Potassium Hydroxide | The choice of alkali metal can influence regioselectivity. |

| Solvent | Dibutyl Carbitol | High-boiling, inert solvent that facilitates anhydrous conditions.[6] |

| CO₂ Pressure | ~200 psig (initial) | Ensures a sufficient concentration of the carboxylating agent. |

| Temperature | ~170°C | Optimal temperature for carboxylation of naphthols. |

| Reaction Time | ~8 hours | Sufficient time for the reaction to proceed to completion. |

| Typical Yield | 70-80% | High yields are achievable under optimized, anhydrous conditions.[6][8] |

| Purification | Recrystallization | Can be recrystallized from ethanol/water or acetonitrile if higher purity is needed.[8] |

Step 2: Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[9] It is an equilibrium-controlled process. To achieve high yields of the ester, the equilibrium must be shifted towards the products.[9] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing water as it is formed.[9][10]

Mechanism of Esterification

The reaction mechanism involves several key steps:[11][12]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Sources

- 1. ossila.com [ossila.com]

- 2. byjus.com [byjus.com]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 7. US2132357A - Carboxylation of alkali metal salts of phenols - Google Patents [patents.google.com]

- 8. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]

- 9. athabascau.ca [athabascau.ca]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fischer Esterification [organic-chemistry.org]

Comprehensive Spectroscopic Profile: Ethyl 1-hydroxy-2-naphthoate

Technical Monograph | Version 1.0

Executive Summary

Ethyl 1-hydroxy-2-naphthoate (CAS: 3943-91-7) represents a critical structural scaffold in organic photophysics and medicinal chemistry. As a naphthalene analogue of ethyl salicylate, it exhibits a robust intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the ester carbonyl oxygen. This interaction is not merely a structural curiosity; it dictates the molecule's reactivity, spectroscopic signature, and its capability for Excited-State Intramolecular Proton Transfer (ESIPT).

This guide provides a rigorous analysis of the spectroscopic data for Ethyl 1-hydroxy-2-naphthoate. It synthesizes experimental protocols with mechanistic interpretation, designed for researchers requiring high-fidelity characterization data.

Molecular Architecture & Synthesis

To understand the spectroscopy, one must first understand the synthesis and the resulting purity profile. The synthesis generally follows a Fischer esterification pathway, optimized to prevent oxidation of the sensitive naphthol ring.

Optimized Synthetic Protocol

Objective: Synthesis of Ethyl 1-hydroxy-2-naphthoate via acid-catalyzed esterification.

Reagents:

-

1-Hydroxy-2-naphthoic acid (18.8 g, 0.1 mol)

-

Absolute Ethanol (150 mL, excess)

-

Sulfuric Acid (

, conc., 2.0 mL) -

Toluene (50 mL, for azeotropic water removal)

Methodology:

-

Dissolution: Charge a 500 mL round-bottom flask (RBF) with 1-Hydroxy-2-naphthoic acid and absolute ethanol.

-

Catalysis: Add

dropwise at 0°C to minimize initial exotherms. -

Reflux: Attach a Dean-Stark trap filled with toluene/ethanol. Reflux for 12 hours. The removal of water is thermodynamic fuel for this equilibrium reaction.

-

Workup: Cool to room temperature. Remove excess solvent via rotary evaporation.[1] Dissolve residue in Ethyl Acetate (EtOAc).

-

Neutralization: Wash organic layer with saturated

(removes unreacted acid) followed by brine. -

Purification: Dry over

, concentrate, and recrystallize from hexane/ethanol (9:1).

Yield Expectation: 85-92% as pale yellow needles.

Synthetic Workflow Diagram

Figure 1: Step-wise Fischer esterification workflow utilizing azeotropic water removal to drive equilibrium.

Spectroscopic Characterization

The following data sets are derived from high-purity samples (>98%). The interpretation focuses on the "fingerprint" features of the intramolecular hydrogen bond.

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is dominated by the desymmetrization of the naphthalene ring and the extreme downfield shift of the phenolic proton.

Instrument: 400 MHz or 500 MHz

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 12.05 | Singlet (s) | 1H | -OH (Phenolic) | Diagnostic Peak. Extreme downfield shift indicates strong intramolecular H-bonding to the carbonyl oxygen (chelate ring effect). |

| 8.42 | Doublet (d) | 1H | Ar-H (C8) | Peri-position proton; deshielded by the adjacent carbonyl group's anisotropy. |

| 7.75 | Doublet (d) | 1H | Ar-H (C5) | Typical aromatic resonance. |

| 7.60 | Multiplet (m) | 2H | Ar-H (C3, C4) | Overlapping signals from the substituted ring. |

| 7.52 | Multiplet (m) | 2H | Ar-H (C6, C7) | Distal ring protons. |

| 4.46 | Quartet (q) | 2H | Methylene of the ethyl ester. Deshielded by oxygen electronegativity. | |

| 1.45 | Triplet (t) | 3H | Methyl of the ethyl ester. |

Expert Commentary:

In non-hydrogen bonded phenols (e.g., 1-naphthol), the OH signal typically appears between 5.0–7.0 ppm. The shift to

Infrared Spectroscopy (FT-IR)

IR data provides vibrational confirmation of the IMHB.

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

| Wavenumber ( | Intensity | Assignment | Interpretation |

| 3150 - 3400 | Weak, Broad | Chelated Hydroxyl. The band is significantly broader and weaker than free -OH due to the H-bond dampening the stretching amplitude. | |

| 1675 | Strong, Sharp | Conjugated Ester. Normal esters appear ~1735 | |

| 1620, 1575 | Medium | Aromatic skeletal vibrations (Naphthalene core). | |

| 1210 | Strong | Ester C-O stretch. | |

| 760 | Strong | Out-of-plane bending (ortho-substitution pattern). |

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)

Molecular Ion (

-

m/z 216 (

): Base peak or high intensity. Stable aromatic system. -

m/z 171 (

): Loss of ethoxy group (Acylium ion formation). -

m/z 170 (

): McLafferty-like rearrangement involving the phenolic proton and the ethyl group, leading to a ketene-like intermediate. -

m/z 143 (

): Loss of the entire ester functionality, leaving the naphthol core cation.

Advanced Photophysics: The ESIPT Mechanism

The defining feature of Ethyl 1-hydroxy-2-naphthoate is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon UV excitation, the acidity of the phenol increases, and the basicity of the carbonyl oxygen increases, driving the proton across the hydrogen bond.

The Four-Level Cycle

-

Enol (E): The stable ground state.

-

Enol (E):** Excited state (Frank-Condon state).

-

Keto (K):** The proton transfers adiabatically in the excited state to form the keto tautomer.

-

Keto (K): Relaxation to ground state keto form (fluorescence), followed by rapid reverse proton transfer to Enol (E).

ESIPT Pathway Diagram

Figure 2: The ESIPT photocycle. The large Stokes shift arises from the energy difference between Absorption (Enol) and Emission (Keto).

UV-Vis Data (Methanol)

-

(Absorption): 335–350 nm (Transition:

- (Emission): ~450–480 nm

-

Significance: The large separation (>100 nm) between absorption and emission prevents self-absorption, making this scaffold ideal for fluorescent probes and laser dyes.

References

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

NMR & Spectral Data

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3943 (Analogous Methyl Ester Data). [Link]

-

-

ESIPT & Photophysics

-

Catalán, J., et al. "The role of the intramolecular hydrogen bond in the photophysics of 1-hydroxy-2-naphthoic acid derivatives." Journal of Physical Chemistry A, 1998. [Link]

-

-

Structural Confirmation

-

PubChem Compound Summary for CID 54675865 (Ethyl 1-hydroxy-2-naphthoate). [Link]

-

Sources

Technical Guide: IR Spectrum of Ethyl 1-hydroxy-2-naphthoate

Executive Summary

This guide provides a definitive technical analysis of the infrared (IR) spectrum of Ethyl 1-hydroxy-2-naphthoate . Unlike simple aliphatic esters, this molecule exhibits a complex vibrational signature dominated by Resonance-Assisted Hydrogen Bonding (RAHB) .

For researchers and QC analysts, the critical diagnostic feature is not the standard ester carbonyl stretch at 1740 cm⁻¹, but a significant red-shift to the 1650–1675 cm⁻¹ region . This shift is caused by the intramolecular chelation between the hydroxyl proton at position 1 and the carbonyl oxygen at position 2. Misinterpretation of this shift often leads to false negatives regarding compound purity (suspecting hydrolysis to acid or oxidation).

This document details the expected spectral bands, the quantum mechanical justification for the observed frequencies, and a self-validating protocol for data acquisition.

Structural Analysis & Theoretical Predications

To interpret the spectrum, one must first understand the molecular geometry. The proximity of the hydroxyl (-OH) and ester (-COOEt) groups on the rigid naphthalene backbone forces a planar, six-membered pseudo-ring structure.

The RAHB Mechanism

The interaction is not merely electrostatic; it involves

Figure 1: Logical flow of Resonance-Assisted Hydrogen Bonding (RAHB) formation in 1-hydroxy-2-naphthoates.

Experimental Protocol: Self-Validating Data Acquisition

For reproducible results, the sampling technique must preserve the intramolecular bonding state.

Recommended Method: ATR (Attenuated Total Reflectance)

-

Crystal: Diamond or ZnSe (Diamond preferred for durability).

-

Resolution: 4 cm⁻¹.[1]

-

Scans: 32 (minimum) to resolve hyperfine splitting in the aromatic region.

Protocol Steps

-

Blanking: Ensure the crystal is clean. A background scan must show flat baselines in the 2500–1800 cm⁻¹ region (no atmospheric

interference). -

Sample Loading: Apply the solid ethyl 1-hydroxy-2-naphthoate. Apply high pressure clamp.

-

Validation Check: If the peak intensity at ~1660 cm⁻¹ is < 5% Transmittance, the path length is too high (over-saturation). Loosen the clamp slightly or use less sample.

-

-

Cleaning: Clean with Isopropanol. Avoid Acetone if using ZnSe crystals regularly to prevent fogging.

Spectral Interpretation: The Fingerprint

The following table synthesizes experimental data typical for 1-hydroxy-2-naphthoic acid esters, adjusted for the ethyl group contribution.

Diagnostic Band Assignment

| Frequency Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Notes |

| 3100 – 3450 | O-H (Phenolic) | Stretching ( | Broad & Weak. Unlike free phenols (sharp ~3600), this band is broadened by H-bonding. It may overlap with aromatic C-H. |

| 3000 – 3100 | C-H (Aromatic) | Stretching ( | Multiple weak bands characteristic of the naphthalene ring. |

| 2900 – 2990 | C-H (Aliphatic) | Stretching ( | Specific to the Ethyl group ( |

| 1650 – 1675 | C=O (Ester) | Stretching ( | CRITICAL FEATURE. Red-shifted from 1740 due to IMHB. Appears as a very strong, sharp band.[2] |

| 1600 – 1630 | C=C (Aromatic) | Ring Skeleton | Often appears as a shoulder or doublet near the carbonyl band. |

| 1570 – 1580 | C=C (Aromatic) | Ring Skeleton | "Naphthalene breathing" modes. |

| 1200 – 1250 | C-O (Ester) | Stretching ( | Strong band. Coupled with ring vibrations. |

| 750 – 850 | C-H (OOP) | Bending ( | Out-of-plane bends. Pattern indicates 1,2-substitution on the ring. |

The "False Negative" Trap

Researchers often reject pure samples of this compound because they expect a carbonyl peak at 1735 cm⁻¹.

-

Scenario: You observe a peak at 1665 cm⁻¹.

Comparative Analysis Workflow

To confirm the structure without NMR, use this logic flow to distinguish the target compound from its likely impurities (free acid or non-chelated isomers).

Figure 2: Spectral decision tree for validating Ethyl 1-hydroxy-2-naphthoate purity.

References

-

PubChem. 1-Hydroxy-2-naphthoic acid (Compound Summary). National Library of Medicine. [Link]

-

Reva, I., et al. Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Molecules (MDPI), 2023. (Demonstrates the stability of the IMHB conformer in analogous esters). [Link]

-

SDBS. Spectral Database for Organic Compounds.[3] National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for Naphthoic acid derivatives). [Link]

- Hansen, P. E.Intramolecular Hydrogen Bonding in Naphthoic Acid Derivatives. Acta Chemica Scandinavica.

Sources

Solubility of Ethyl 1-hydroxy-2-naphthoate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 1-hydroxy-2-naphthoate in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. Ethyl 1-hydroxy-2-naphthoate, a significant heterocyclic compound, is no exception. This guide provides a comprehensive technical overview of the solubility of Ethyl 1-hydroxy-2-naphthoate in organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific ester, this document synthesizes foundational chemical principles, draws analogies from the parent acid and related esters, and provides a robust experimental framework to empower researchers to determine solubility in their own laboratory settings.

Introduction to Ethyl 1-hydroxy-2-naphthoate

Ethyl 1-hydroxy-2-naphthoate is an ester derivative of 1-hydroxy-2-naphthoic acid. The core structure consists of a naphthalene ring system, which is inherently nonpolar, substituted with a hydroxyl group and an ethyl ester group. These functional groups introduce polarity and the potential for specific intermolecular interactions, creating a molecule with a nuanced solubility profile. Hydroxynaphthoate derivatives are of significant interest in medicinal chemistry and materials science, serving as intermediates in the synthesis of anti-inflammatory and anti-carcinogenic compounds.[1] Understanding the solubility of Ethyl 1-hydroxy-2-naphthoate is paramount for its efficient use in these applications.

Physicochemical Properties:

While specific experimental data for Ethyl 1-hydroxy-2-naphthoate is limited, we can infer some properties from its structure and from data on its parent acid, 1-hydroxy-2-naphthoic acid (CAS 86-48-6).[2][3][4][5]

| Property | 1-hydroxy-2-naphthoic acid | Ethyl 1-hydroxy-2-naphthoate (Predicted/Inferred) |

| Molecular Formula | C₁₁H₈O₃ | C₁₃H₁₂O₃ |

| Molecular Weight | 188.18 g/mol | 216.24 g/mol |

| Appearance | White to reddish solid | Likely a solid at room temperature |

| Melting Point | 195-200 °C[2][6] | A study on the esterification of 1-hydroxy-2-naphthoic acid reported a melting point of 78-80°C for the resulting ester, which is likely the ethyl or a similar short-chain alkyl ester. |

| Key Functional Groups | Carboxylic acid, Hydroxyl, Naphthalene ring | Ethyl ester, Hydroxyl, Naphthalene ring |

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" is a useful starting point for predicting solubility.

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Ethyl 1-hydroxy-2-naphthoate possesses both a large, nonpolar naphthalene core and polar hydroxyl and ester functional groups, suggesting it will have moderate polarity.

-

Hydrogen Bonding: The hydroxyl group on Ethyl 1-hydroxy-2-naphthoate can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and ester groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

Predicted Solubility Profile of Ethyl 1-hydroxy-2-naphthoate

Based on the structure of Ethyl 1-hydroxy-2-naphthoate and the known solubility of its parent acid, 1-hydroxy-2-naphthoic acid, we can predict its solubility in various classes of organic solvents. 1-hydroxy-2-naphthoic acid is known to be freely soluble in alcohol, benzene, and diethyl ether, and soluble in ethanol and acetone.[2][6][7][8][9] The esterification of the carboxylic acid to an ethyl ester will reduce its polarity and eliminate the acidic proton, which will alter its solubility profile.

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Ethanol, Methanol, Isopropanol | High | The hydroxyl group of the solute can hydrogen bond with the alcohol solvents. The ethyl group of the ester is also compatible with the alkyl chains of the alcohols. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. The overall polarity is well-matched. The parent acid is soluble in acetone.[9] |

| Nonpolar Solvents | Hexane, Toluene, Benzene | Moderate to Low | The large nonpolar naphthalene ring will have favorable van der Waals interactions with these solvents. However, the polar hydroxyl and ester groups will be less well-solvated. The parent acid is freely soluble in benzene.[6] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the polar parts of the molecule through dipole-dipole interactions. |

Experimental Methodology for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The following is a standard protocol for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials and Equipment

-

Ethyl 1-hydroxy-2-naphthoate (solid)

-

A range of organic solvents (e.g., ethanol, acetone, ethyl acetate, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the equilibrium solubility of Ethyl 1-hydroxy-2-naphthoate.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.

-

Add an excess amount of solid Ethyl 1-hydroxy-2-naphthoate to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated with the solute.

-

-

Sampling:

-

After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of Ethyl 1-hydroxy-2-naphthoate of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of Ethyl 1-hydroxy-2-naphthoate in the specific solvent at the experimental temperature.

-

Conclusion

While direct, quantitative solubility data for Ethyl 1-hydroxy-2-naphthoate remains elusive in readily accessible literature, a comprehensive understanding of its molecular structure and the fundamental principles of solubility allows for robust predictions of its behavior in a range of organic solvents. It is anticipated that Ethyl 1-hydroxy-2-naphthoate will exhibit high solubility in polar protic and aprotic solvents and moderate to low solubility in nonpolar solvents. For researchers and drug development professionals, the provided experimental protocol offers a reliable and systematic approach to determining the precise solubility of this compound, thereby facilitating its effective use in synthesis, purification, and formulation development.

References

-

Pharmaffiliates. (n.d.). 1-Hydroxy-2-naphthoic Acid. Retrieved from [Link]

-

Haz-Map. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]

-

ChemBK. (2024). 2-Naphthoic acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6843-89-6,Ethyl-1,3-dihydroxy-2-naphtoate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxy-2-naphthoate. Retrieved from [Link]

-

Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). ethyl 1-hydroxy-2-naphthoate,33950-71-9. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-Hydroxy-2-naphthoic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. 1-ヒドロキシ-2-ナフトエ酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1-Hydroxy-2-naphthoic acid CAS#: 86-48-6 [m.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

The Pharmacological Versatility of Ethyl 1-Hydroxy-2-Naphthoate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of the Naphthoate Scaffold

The 1-hydroxy-2-naphthoate framework is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products with cytotoxic properties, such as 3-hydroxymollugin and 3-methoxymollugin.[1] This core structure has garnered significant attention in drug discovery, serving as a versatile starting point for the synthesis of novel therapeutic agents. Ethyl 1-hydroxy-2-naphthoate and its derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of these multifaceted molecules, offering valuable insights for researchers and drug development professionals.

Hydroxynaphthoate derivatives are recognized for their significant role in the development of anti-carcinogenic compounds.[1] The inherent biological activity of the core structure, coupled with the tunability of its physicochemical properties through esterification and other modifications, makes it an attractive platform for generating diverse chemical libraries with a wide range of therapeutic applications. This guide will delve into the key biological activities of ethyl 1-hydroxy-2-naphthoate derivatives, providing detailed experimental protocols, structure-activity relationship (SAR) analyses, and a comprehensive overview of their mechanisms of action.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Derivatives of 1-hydroxy-2-naphthoate have shown significant promise as anti-inflammatory agents. Notably, both methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate have demonstrated anti-inflammatory activity.[1] The mechanism of action for these compounds involves the modulation of key inflammatory signaling pathways.

Mechanism of Action: Suppression of NF-κB and MAPK Signaling

A pivotal study on methyl-1-hydroxy-2-naphthoate (MHNA), a close analog of the ethyl ester, has elucidated its anti-inflammatory mechanism in lipopolysaccharide (LPS)-stimulated macrophages.[2] MHNA was found to significantly inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2] This inhibition occurs at both the protein and mRNA levels, indicating that the compound acts upstream in the inflammatory cascade.[2]

The primary mechanism of this anti-inflammatory effect is the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] MHNA was shown to inhibit LPS-induced NF-κB DNA-binding and transcriptional activity, as well as the degradation of IκB-α and the subsequent nuclear translocation of NF-κB.[2] Furthermore, the activation of p38 MAPK and c-Jun N-terminal kinases (JNK), key components of the MAPK pathway, was also dose-dependently decreased by MHNA.[2]

Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity

The following protocol outlines a standard approach to assess the anti-inflammatory potential of ethyl 1-hydroxy-2-naphthoate derivatives in vitro.

1. Cell Culture and Treatment:

-

Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

2. LPS Stimulation:

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

3. Measurement of Nitric Oxide (NO) Production:

-

After incubation, collect the cell culture supernatant.

-

Determine the NO concentration using the Griess reagent assay.[2] Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Measure the absorbance at 540 nm using a microplate reader. A standard curve of sodium nitrite is used for quantification.

4. Measurement of Pro-inflammatory Cytokines (IL-1β, IL-6):

-

Quantify the levels of IL-1β and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.[2]

5. Western Blot Analysis for iNOS and COX-2 Expression:

-

Lyse the cells and determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

The naphthoquinone and hydroxynaphthoate scaffolds are well-represented in the realm of anticancer drug discovery.[3] Derivatives of 1-hydroxy-2-naphthoate have demonstrated promising cytotoxic activity against various cancer cell lines, acting through diverse mechanisms.

Mechanism of Action: Targeting Apoptotic Pathways and Other Key Proteins

The anticancer activity of these derivatives is often linked to the induction of apoptosis. One key area of investigation has been the development of 1-hydroxy-2-naphthoate-based small-molecule inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family.[4] Overexpression of Mcl-1 is a hallmark of many cancers, and its inhibition can restore the natural process of programmed cell death in cancer cells. Structure-based drug design has been employed to develop potent inhibitors that exploit interactions with the p2 and p3 pockets of the Mcl-1 protein.[4]

Furthermore, studies on related naphthoquinone derivatives have shown that their cytotoxic effects can be mediated through the generation of reactive oxygen species (ROS), DNA damage, and the induction of cysteinase-dependent apoptosis.[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

1. Cell Seeding:

-

Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of the ethyl 1-hydroxy-2-naphthoate derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

3. MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a broad range of ethyl 1-hydroxy-2-naphthoate derivatives is still emerging, studies on related naphthoquinone and carboxanilide analogs provide valuable initial insights. For instance, in a series of 1,4-naphthoquinone analogues, certain substitutions led to potent compounds with IC₅₀ values in the low micromolar range (1–3 µM) against various cancer cell lines.[6] The nature and position of substituents on the naphthyl ring and the ester group are expected to significantly influence the anticancer potency and selectivity.

Table 1: Anticancer Activity of Selected Naphthoquinone and Naphthol Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthol diazenyl Schiff base (NS-2) | HT-29 (Colon) | ~4-19 | [7] |

| Naphthol diazenyl Schiff base (NS-8) | HT-29 (Colon) | ~4-19 | [7] |

| Naphthol diazenyl Schiff base (NS-21) | HT-29 (Colon) | ~4-19 | [7] |

| 1,4-Naphthoquinone analogue (PD9) | DU-145 (Prostate) | 1-3 | [6] |

| 1,4-Naphthoquinone analogue (PD10) | MDA-MB-231 (Breast) | 1-3 | [6] |

| 1,4-Naphthoquinone analogue (PD11) | HT-29 (Colon) | 1-3 | [6] |

| 4-Hydroxy naphtho coumarin | UACC-903 (Melanoma) | Varies | [8] |

| 4-Hydroxy naphtho coumarin | A375M (Melanoma) | Varies | [8] |

| 4-Hydroxy naphtho coumarin | MCF-7 (Breast) | Varies | [8] |

Antimicrobial Activity: A Renewed Weapon Against Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antimicrobial agents. The 1-hydroxy-2-naphthoic acid scaffold has been recognized for its antibacterial properties.[1] Derivatives of this core structure, including esters and Schiff bases, have shown promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Disruption of Bacterial Cell Integrity and Function

The antimicrobial mechanism of hydroxynaphthoic acid derivatives is believed to involve multiple targets. Studies on structurally related compounds suggest that they can disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[5] Furthermore, these compounds may interfere with essential cellular processes, such as the electron transport chain, thereby inhibiting cellular respiration.[5] The lipophilicity conferred by the ethyl ester group may enhance the compound's ability to penetrate the bacterial cell wall and membrane.

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

2. Serial Dilution of Compounds:

-

Perform a two-fold serial dilution of the ethyl 1-hydroxy-2-naphthoate derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

3. Inoculation:

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

4. Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

5. Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

6. Determination of Minimum Bactericidal Concentration (MBC):

-

Subculture aliquots from the wells showing no visible growth onto agar plates.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial Spectrum and Potency

Schiff base derivatives of naphthols have demonstrated significant antimicrobial activity. For example, certain naphthol diazenyl Schiff bases exhibited potent activity against E. coli with MIC values ranging from 1.95 to 31.25 µg/mL.[7] Some of these derivatives also showed promising antifungal activity against Aspergillus fumigatus.[7] Furthermore, 1-aminoalkyl-2-naphthol derivatives have shown efficacy against MDR strains, with one compound exhibiting an MIC of 10 µg/mL against Pseudomonas aeruginosa MDR1 and 100 µg/mL against Staphylococcus aureus MDR strains.[1]

Table 2: Antimicrobial Activity of Selected Naphthol Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Naphthol diazenyl Schiff base (NS-2) | E. coli | 1.95 - 31.25 | [7] |

| Naphthol diazenyl Schiff base (NS-8) | S. enterica | 1.95 - 3.91 | [7] |

| Naphthol diazenyl Schiff base (NS-12) | A. fumigatus | 3.91 - 7.82 | [7] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | 10 | [1] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | S. aureus MDR | 100 | [1] |

| 1-(Dimethylaminomethyl)naphthalen-2-ol | P. notatum | 400 | [1] |

| Lanthanum complex of 1-hydroxy-2-naphthoic acid | E. coli | 62.5 | [5] |

Synthesis of Ethyl 1-Hydroxy-2-Naphthoate Derivatives

The synthesis of ethyl 1-hydroxy-2-naphthoate derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the esterification of 1-hydroxy-2-naphthoic acid.

General Synthesis Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Further derivatization of the ethyl 1-hydroxy-2-naphthoate can be achieved through reactions targeting the hydroxyl group or the aromatic ring, allowing for the creation of a diverse library of compounds for biological screening. For instance, the synthesis of Schiff bases can be accomplished by first converting the ester to the corresponding aldehyde, followed by condensation with various amines.[9]

Conclusion and Future Directions

Ethyl 1-hydroxy-2-naphthoate derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their demonstrated anti-inflammatory, anticancer, and antimicrobial activities warrant further investigation and development. The ability to readily synthesize a wide array of derivatives from the 1-hydroxy-2-naphthoic acid core provides a robust platform for structure-activity relationship studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Synthesis and screening of a broader range of ethyl 1-hydroxy-2-naphthoate derivatives with diverse substitutions on the naphthyl ring to build a comprehensive SAR.

-

Mechanistic Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways for the anticancer and antimicrobial activities of these compounds.

-

In Vivo Efficacy and Pharmacokinetics: Evaluation of the most promising lead compounds in relevant animal models of inflammation, cancer, and infectious diseases to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Development of Drug Delivery Systems: Formulation studies to enhance the bioavailability and targeted delivery of these compounds to the site of action.

By systematically addressing these areas, the full therapeutic potential of ethyl 1-hydroxy-2-naphthoate derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

- Synthesis and anticancer activity of 4-hydroxy naphtho coumarin derivatives and naphtho coumestans. Der Pharma Chemica.

- Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29). BMC Chemistry. 2019;13(1):42.

- Phenyl 1-hydroxy-2-naphthoate Liquid Crystal | CAS 132-54-7. Ossila.

- Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports. 2019;9(1):6387.

- Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein. ACS Medicinal Chemistry Letters.

- Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters.

- (PDF) Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics.

- 2-Naphthoic acid ergosterol ester, an ergosterol derivative, exhibits anti-tumor activity by promoting apoptosis and inhibiting. Ovid.

- Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Deriv

- 1-Hydroxy-2-naphthoic acid | Phenanthrene/Naphthalene c

- evaluation of antimicrobial activities of naphthoic acid and its deriv

- synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin.

- Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways.

- Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflamm

- Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. The Journal of Organic Chemistry.

- Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Iranian Journal of Pharmaceutical Research.

- (PDF) Ketoprofen 1-Alkylazacycloalkan-2-one Esters as Dermal Prodrugs: In Vivo and In Vitro Evaluations.

- Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. Scientific Reports.

- Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.psu.edu [pure.psu.edu]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ajol.info [ajol.info]

Methodological & Application

Technical Application Note: Scalable Synthesis of Ethyl 1-hydroxy-2-naphthoate

Abstract & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of Ethyl 1-hydroxy-2-naphthoate via acid-catalyzed Fischer esterification. This intermediate is critical in the development of pharmaceutical scaffolds and solvatochromic dyes.

Scientific Context: The synthesis of 1-hydroxy-2-naphthoate esters presents a unique challenge compared to simple benzoic acid derivatives due to Intramolecular Hydrogen Bonding (IMHB) . The hydroxyl group at the C1 position forms a strong hydrogen bond with the carbonyl oxygen at C2 [1]. This interaction stabilizes the ground state of the carboxylic acid, potentially increasing the activation energy required for nucleophilic attack. Consequently, this protocol utilizes thermodynamic forcing conditions (excess ethanol, continuous water removal, and extended reflux) to drive the equilibrium toward the ester.

Reaction Mechanism & Logic

The transformation relies on the reversible Fischer esterification.[1][2][3] To ensure high yields, we exploit Le Chatelier’s principle.

Key Mechanistic Insights:

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst (

), increasing the electrophilicity of the carbonyl carbon.[4] -

Nucleophilic Attack: Ethanol attacks the activated carbonyl, forming a tetrahedral intermediate.[1]

-

IMHB Influence: The 1-OH group remains protonated under these acidic conditions, preventing phenolate formation which would deactivate the ring.

-

Elimination: Water is eliminated to restore the carbonyl double bond, yielding the ester.

Visualization: Reaction Mechanism

Figure 1: Step-wise mechanism of the acid-catalyzed esterification process.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[5] | Role |

| 1-Hydroxy-2-naphthoic Acid | 86-48-6 | 1.0 | Limiting Reagent |

| Ethanol (Absolute) | 64-17-5 | >10.0 | Solvent & Reagent |

| Sulfuric Acid (Conc. 98%) | 7664-93-9 | 0.5 - 1.0 | Catalyst |

| Sodium Bicarbonate (Sat. Aq.) | 144-55-8 | N/A | Quenching/Wash |

| Ethyl Acetate | 141-78-6 | N/A | Extraction Solvent |

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.[6]

-

Reflux condenser with drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

-

Oil bath or heating mantle with temperature controller.

-

Rotary evaporator.[6]

-

High-vacuum pump (for drying/distillation).

Experimental Protocol

Phase 1: Reaction Setup & Reflux

-

Charge: In a clean, dry RBF, dissolve 1-hydroxy-2-naphthoic acid (10.0 g, 53.1 mmol) in absolute ethanol (100 mL).

-

Note: The starting material is sparingly soluble in cold ethanol but will dissolve upon heating.

-

-

Catalyst Addition: Add concentrated H₂SO₄ (3.0 mL) dropwise with stirring.

-

Exothermic Alert: The addition will generate heat. Ensure the solution does not boil uncontrollably.

-

-

Reflux: Attach the reflux condenser. Heat the mixture to a gentle reflux (~78-80°C) for 8–12 hours .

-

Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 8:2). The product (ester) will have a higher R_f than the starting acid.

-

Pro-Tip: If the reaction stalls, add a small quantity of anhydrous toluene and use a Dean-Stark trap to azeotropically remove water, shifting the equilibrium [2].

-

Phase 2: Workup & Isolation

-

Concentration: Cool the mixture to room temperature. Remove approximately 80% of the ethanol using a rotary evaporator.

-

Partition: Pour the concentrated residue into ice-cold water (150 mL). The crude ester may oil out or precipitate.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

-

Neutralization (Critical Step):

-

Wash the combined organic layers with Saturated NaHCO₃ (2 x 50 mL).

-

Scientific Logic:[1][7][8][9] This removes the catalytic acid and any unreacted starting material. The 1-OH group is phenolic (pKa ~9-10) and will not be deprotonated significantly by bicarbonate (pH ~8.5), keeping the product in the organic layer. Do not use NaOH , as it will deprotonate the phenol and wash the product into the aqueous phase [3].

-

-

Drying: Wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Phase 3: Purification

The crude product is typically a viscous yellow/brown oil that may solidify upon standing (Low Melting Solid).

-

Method A (Crystallization): If solid, recrystallize from a minimum amount of hot Ethanol/Hexane (1:5) mixture.

-

Method B (Distillation): For high purity, perform vacuum distillation (bp ~150-160°C at 2-5 mmHg) [4].

-

Method C (Column Chromatography): Silica gel, eluting with Hexanes -> 5% EtOAc/Hexanes.

Visualization: Experimental Workflow

Figure 2: Operational workflow for the synthesis and isolation.[5]

Quality Control & Characterization

| Parameter | Specification / Data |

| Appearance | Yellowish viscous oil or low-melting solid. |

| ¹H NMR (CDCl₃) | δ 12.01 (s, 1H, OH, IMHB), 8.42 (d, 1H), 7.8-7.5 (m, aromatic), 4.45 (q, 2H, CH₂), 1.48 (t, 3H, CH₃). |

| IR Spectroscopy | ~1660 cm⁻¹ (H-bonded Carbonyl), ~3100-3400 cm⁻¹ (Broad OH). |

| Yield Target | 85 - 92% (after purification). |

Interpretation of NMR: The most diagnostic signal is the hydroxyl proton at δ ~12.0 ppm . Its extreme downfield shift confirms the presence of the Intramolecular Hydrogen Bond between the phenol and the ester carbonyl, validating that the 1-OH group remains intact and the ester is at the 2-position [5].

References

-

Mishra, H. et al. (2005). "Photoinduced Proton Transfer in 3-Hydroxy-2-naphthoic Acid." The Journal of Physical Chemistry A, 109(12), 2746–2754. Link

- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Organic Syntheses Board. (1943). "Ethyl 1-naphthoate." Organic Syntheses, Coll.[6][10] Vol. 2, p.282. (Foundational method adapted here). Link

-

ChemicalBook. (n.d.). "1-Hydroxy-2-naphthoic acid Properties and Reactions." (Physical property verification). Link

- Hansen, P. E., et al. (2014).

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. ossila.com [ossila.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Chemoselective Transformations of the Hydroxyl Group in Ethyl 1-hydroxy-2-naphthoate

Abstract

Ethyl 1-hydroxy-2-naphthoate represents a privileged scaffold in drug discovery, serving as a precursor for benzo[h]chromones, benzo[h]quinolines, and various antimicrobial agents. However, the reactivity of the C1-hydroxyl group is heavily modulated by a strong intramolecular hydrogen bond (IMHB) with the C2-ester carbonyl. This Application Note provides validated protocols for overcoming this thermodynamic stabilization to achieve high-yield O-functionalization and cyclization. We detail mechanistic insights, step-by-step methodologies for alkylation and heterocycle formation, and critical analytical markers for reaction monitoring.

Mechanistic Insight: The Intramolecular Hydrogen Bond (IMHB)

The reactivity of the hydroxyl group in Ethyl 1-hydroxy-2-naphthoate is not typical of a free naphthol. The proton is chelated to the carbonyl oxygen of the ethyl ester, forming a pseudo-six-membered ring.

-

Thermodynamic Consequence: The pKa of the hydroxyl proton is elevated compared to 1-naphthol, making deprotonation more difficult.

-

Kinetic Consequence: Nucleophilic attack by the oxygen requires conditions that disrupt this H-bond (high temperature, polar aprotic solvents, or strong counter-ion chelation).

-

Structural Advantage: This pre-organization is advantageous for cyclization reactions (e.g., with hydrazines or alkynes) where the proximity of the OH and COOEt groups is required.

Reaction Pathway Overview[1][2][3][4]

Figure 1: Divergent synthetic pathways for Ethyl 1-hydroxy-2-naphthoate. The hydroxyl group serves as either a nucleophile (Alkylation) or a cyclization partner.

Protocol A: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of Ethyl 1-alkoxy-2-naphthoate derivatives. Challenge: The IMHB inhibits the formation of the phenoxide anion. Solution: Use of Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) at elevated temperatures.[1][2] The potassium ion aids in disrupting the chelation, while DMF solvates the cation, increasing the basicity of the carbonate.

Materials

-

Substrate: Ethyl 1-hydroxy-2-naphthoate (1.0 equiv)

-

Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 – 1.5 equiv)

-

Base: Anhydrous K₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration relative to substrate)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1-hydroxy-2-naphthoate in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Add anhydrous K₂CO₃ in one portion. The suspension may turn yellow/orange, indicating partial phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

-

Addition: Add the Alkyl Halide dropwise via syringe.

-

Reaction: Heat the mixture to 60–80°C .

-

Note: Lower temperatures (RT) often result in incomplete conversion due to the stability of the H-bonded starting material.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 9:1).[3] The starting material (Rf ~0.6) will disappear, and a less polar product (Rf ~0.7-0.8) will appear. The starting material often trails due to the OH group; the product will be a distinct spot.

-

-

Work-up:

-

Cool to RT.

-

Pour the mixture into ice-cold water (5x reaction volume).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine (2x) and Water (2x) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Strong IMHB prevents deprotonation. | Increase temperature to 90°C; switch solvent to NMP; use Cs₂CO₃ (stronger "cesium effect"). |

| C-Alkylation | Phenoxide is an ambident nucleophile. | Ensure solvent is strictly aprotic (DMF); avoid very "soft" leaving groups if possible; maintain O-selectivity with hard bases (Carbonates). |

| Hydrolysis | Water present in solvent/base. | Use anhydrous DMF; flame-dry glassware; ester hydrolysis can occur if water is present at high pH. |

Protocol B: Synthesis of Benzo[h]chromones

Objective: Cyclization to form the tricyclic benzo[h]chromone skeleton. Mechanism: The hydroxyl group acts as a nucleophile towards an electrophilic carbon (from DMF-DMA), forming an enaminone intermediate, which then undergoes intramolecular cyclization with the ester carbonyl.

Materials

-

Substrate: Ethyl 1-hydroxy-2-naphthoate (1.0 equiv)

-

Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)

-

Solvent: Xylene or Toluene (Anhydrous)

Step-by-Step Procedure

-

Mixing: Dissolve Ethyl 1-hydroxy-2-naphthoate in Xylene (0.5 M).

-

Reagent Addition: Add DMF-DMA via syringe.

-

Reflux: Heat the reaction to reflux (approx. 140°C for Xylene) for 6–12 hours.

-

Observation: The reaction typically evolves methanol and dimethylamine. A drying tube or open reflux (in a fume hood) allows volatiles to escape, driving the equilibrium.

-

-

Intermediate Check: In some cases, the intermediate enaminone (Ethyl 1-((dimethylamino)methyleneamino)-2-naphthoate) may be isolated. However, for chromone synthesis, continuous heating often drives the cyclization directly or requires a subsequent acid step.

-

Cyclization (if not spontaneous): If the intermediate persists, cool, remove solvent, redissolve in Glacial Acetic Acid, and reflux for 2 hours.

-

Isolation:

-

Cool to RT. The product often precipitates as a solid.

-

Filter and wash with cold ethanol/hexane.

-

Recrystallize from Ethanol/DMF.

-

Analytical Validation

Successful transformation of the hydroxyl group is best validated using 1H NMR spectroscopy .

| Feature | Starting Material (Ethyl 1-hydroxy-2-naphthoate) | Product (O-Alkylated / Cyclized) |

| -OH Signal | δ 12.0 - 14.0 ppm (Singlet, sharp). Highly downfield due to IMHB. | Absent. |

| Aromatic Region | Complex multiplet pattern. | Distinct shifts; loss of C1-shielding effect. |

| Ester -CH2- | Quartet at ~4.5 ppm. | Ether: Quartet remains (shifted). Chromone: Ethyl group signals absent (lost during cyclization). |

| IR Spectrum | Broad -OH stretch ~3200-3400 cm⁻¹ (often weak/broad due to H-bond). | Ether: No -OH stretch. Strong C-O-C stretch ~1250 cm⁻¹. |

References

-

O-Alkylation Protocol

- Benzo[h]chromone Synthesis: Sosnovskikh, V. Y. "Synthesis and properties of 2-substituted chromones." Chemical Reviews, 2003. Journal of Heterocyclic Chemistry, "Reaction of 1-hydroxy-2-naphthoates with DMF-DMA." (General Kostanecki-type reaction reference).

- Intramolecular Hydrogen Bonding: Hansen, P. E., et al. "Intramolecular Hydrogen Bonding in 1-Hydroxy-2-naphthoic Acid Derivatives." Magnetic Resonance in Chemistry, 2008.

-

General Reactivity

-

PubChem Compound Summary for CID 6844, 1-Hydroxy-2-naphthoic acid. Link

-

Sources

Application Note: Ethyl 1-hydroxy-2-naphthoate in Fluorescent Probe Synthesis

This Application Note provides a comprehensive technical guide on the utilization of Ethyl 1-hydroxy-2-naphthoate (EHN) as a scaffold for designing fluorescent probes. It focuses on its intrinsic Excited-State Intramolecular Proton Transfer (ESIPT) properties and its role as a precursor for hydrazine-reactive sensors and chelation-enhanced fluorescence (CHEF) probes.

Executive Summary

Ethyl 1-hydroxy-2-naphthoate (EHN) is a naphthalene derivative characterized by a strong intramolecular hydrogen bond between the 1-hydroxyl group and the carbonyl oxygen of the 2-ester moiety. This structural feature makes EHN an ideal candidate for Excited-State Intramolecular Proton Transfer (ESIPT) , a photophysical process yielding a large Stokes shift (typically >100 nm) and minimizing self-absorption. This guide details the mechanistic basis of EHN fluorescence, protocols for its conversion into "turn-on" hydrazine sensors, and its derivatization into Schiff-base metal ion probes.

Mechanistic Principles: The ESIPT Platform

The utility of EHN lies in its ability to undergo a four-level photocycle involving proton transfer. Upon photoexcitation, the acidity of the hydroxyl proton increases, while the basicity of the carbonyl oxygen rises. This drives the ultrafast transfer of the proton, converting the Enol (E)* form to the Keto (K)* tautomer.

ESIPT Pathway Diagram

The following diagram illustrates the photophysical cycle of EHN, highlighting the origin of the large Stokes shift.

Figure 1: The four-level ESIPT photocycle of Ethyl 1-hydroxy-2-naphthoate, enabling large Stokes shift emission.

Experimental Protocols

Protocol A: Synthesis of 1-Hydroxy-2-naphthohydrazide (Hydrazine Sensing Basis)

This protocol serves two purposes:

-

Probe Synthesis: Creating a precursor for Schiff-base metal sensors.

-

Sensing Mechanism: EHN itself acts as a probe for hydrazine. The conversion of the ester (EHN) to the hydrazide results in a distinct fluorescence change, often used to detect toxic hydrazine in environmental samples.

Reagents:

-

Ethyl 1-hydroxy-2-naphthoate (1.0 eq)

-

Hydrazine hydrate (80%, 5.0 eq)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2.16 g (10 mmol) of Ethyl 1-hydroxy-2-naphthoate in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Ensure complete solubilization; the solution should be clear/pale yellow.

-

Addition: Add 2.5 mL (approx. 50 mmol) of hydrazine hydrate dropwise to the stirring solution at room temperature.

-

Note: Hydrazine is toxic and a suspected carcinogen. Perform all operations in a fume hood.

-

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The fluorescent ester spot (high Rf) will disappear, replaced by a lower Rf hydrazide spot.

-

Precipitation: Cool the reaction mixture to room temperature. The product, 1-hydroxy-2-naphthohydrazide, typically precipitates as white/pale yellow crystals.

-

Purification: Filter the precipitate and wash with cold ethanol (2 x 10 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

-

Yield: Typically 85–90%.

-

Validation: 1H NMR (DMSO-d6) should show the disappearance of the ethyl quartet/triplet and the appearance of hydrazide -NH protons (broad singlets around 4.5 and 10 ppm).

-

Protocol B: Fabrication of a Zn²⁺ Selective Schiff Base Probe

Utilizing the hydrazide synthesized in Protocol A, this step creates a "Turn-On" probe for Zinc ions via the Chelation Enhanced Fluorescence (CHEF) mechanism.

Reagents:

-

1-Hydroxy-2-naphthohydrazide (Product of Protocol A)

-

Salicylaldehyde (or derivative like 4-diethylaminosalicylaldehyde)

-

Acetic Acid (Catalytic)[5]

Methodology:

-

Coupling: In a 50 mL flask, combine 1-hydroxy-2-naphthohydrazide (1 mmol) and salicylaldehyde (1 mmol) in 15 mL ethanol.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reaction: Reflux for 3 hours. A color change (often to yellow/orange) indicates Schiff base formation.

-

Isolation: Cool to room temperature. Filter the resulting precipitate. Recrystallize from ethanol/DMF if necessary.

-

Sensing Assay:

-

Prepare a 10 µM stock solution of the probe in DMSO/Water (1:1 v/v).

-

Add Zn²⁺ aliquots (0–50 µM).

-

Observation: Fluorescence intensity at ~530 nm increases significantly due to the inhibition of C=N isomerization and ESIPT stabilization upon Zn²⁺ binding.

-

Data Summary & Performance Metrics

The following table summarizes the photophysical shifts expected when transforming EHN into its derivatives.

| Compound Form | Excitation (λ_ex) | Emission (λ_em) | Stokes Shift | Quantum Yield (Φ) | Mechanism |

| Ethyl 1-hydroxy-2-naphthoate (EHN) | 360 nm | ~460 nm | ~100 nm | 0.05 - 0.20* | Intrinsic ESIPT |

| 1-Hydroxy-2-naphthohydrazide | 350 nm | ~430 nm | ~80 nm | Low (Quenched) | PET / PeT |

| Schiff Base-Zn²⁺ Complex | 410 nm | ~530 nm | ~120 nm | > 0.60 | CHEF + ESIPT |

*Note: Quantum yield of EHN is highly solvent-dependent, being higher in non-polar solvents (Hexane) and lower in polar protic solvents (MeOH) due to intermolecular H-bonding interference.

Critical Troubleshooting & Validation

Solvent Effects (Self-Validation)

The ESIPT mechanism is sensitive to solvent polarity. To validate the integrity of your EHN probe:

-

Test: Measure emission in Toluene vs. Methanol.

-

Expected Result: Toluene should yield a sharp, red-shifted keto emission. Methanol may show a dual-band (Enol + Keto) or a blue-shifted emission due to solvent disruption of the intramolecular H-bond. If no shift is observed, the intramolecular bond may be absent (degradation).

Synthesis Workflow Diagram

Figure 2: Synthetic workflow from EHN precursor to functional metal-ion sensor.

References

-